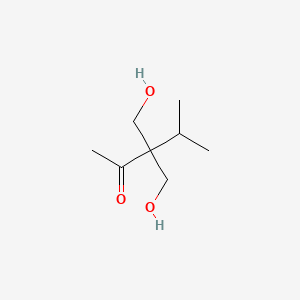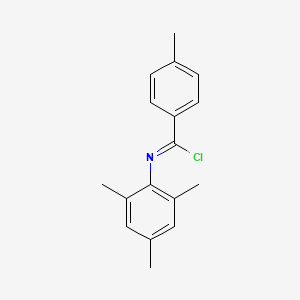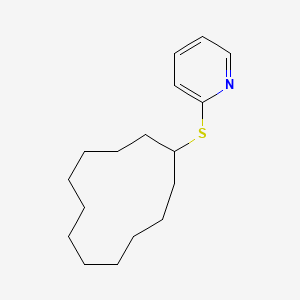
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is a heterocyclic aromatic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Substituents: The bromophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while trifluoromethylation can be carried out using trifluoromethyl iodide or other reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can be performed to modify the functional groups or the triazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The bromophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(trifluoromethyl)-: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is unique due to the presence of both bromophenyl and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
112878-52-1 |
|---|---|
Molekularformel |
C10H7BrF3N5 |
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
2-N-(2-bromophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H7BrF3N5/c11-5-3-1-2-4-6(5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
InChI-Schlüssel |
NWRMCCBVCNSZHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
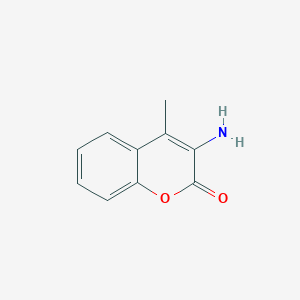

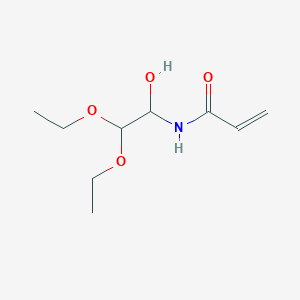
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
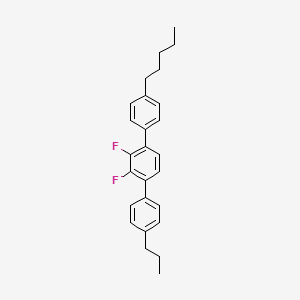

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
